molecular formula C7H9ClN2O B1432418 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole CAS No. 1506463-66-6

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole

Cat. No. B1432418
M. Wt: 172.61 g/mol
InChI Key: YLYSRTMJIFDRKZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

  • Biomass-derived 5-(chloromethyl)furfural (CMF) production from rice by-products and transformation of CMF residues into Li-ion energy storage systems

    • Application Summary : CMF is synthesized from rice by-products via HCl/chloroform biphasic system resulting in a crude oil product containing 58%, 56%, 94%, and 89% CMF purities from rice bran (RB), rice hull (RH), broken white rice (BWR), and immature brown rice (IBR), respectively . The main by-product of the CMF production was solid residue .
    • Methods of Application : The RH residue contained appreciable levels of silica and was subsequently utilized as electrode material for lithium-ion battery (LIB) and symmetric supercapacitors .
    • Results or Outcomes : When employed as anode materials in LIB, the dried solid residue achieved a specific capacity of 383.17 mAh g −1 . Meanwhile, the carbonised KOH-activated solid residue (RH@AC), which was fabricated in a non-aqueous symmetric supercapacitor, delivered a high energy density of 273.81 Wh kg −1 at a power density of 127.12 W kg −1 .
  • Microwave heating for rapid conversion of sugars and polysaccharides to 5-chloromethyl furfural

    • Application Summary : A range of carbohydrates has been rapidly and selectively converted to 5-chloromethyl furfural using microwave heating in a biphasic reaction system with a range of organic solvents .
    • Methods of Application : Fructose and inulin were especially effective for production of this valuable bio-platform molecule, with yields of >70% obtained in 15 minutes under microwave heating .
    • Results or Outcomes : Yields from cellulose were dramatically increased with ball mill pre-treatment, this being associated with a reduction in polysaccharide crystallinity .
  • 5-Chloromethylfurfural (CMF) as a Biomass-Derived Platform Molecule

    • Application Summary : 5-Chloromethylfurfural is an organic compound obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .
    • Methods of Application : The compound is typically synthesized from raw biomass, including cotton, wood, corn stover, and straw .
    • Results or Outcomes : The compound is a potential feedstock for versatile applications, providing a method to afford hydroxymethylfurfural at high yields from 5-chloromethylfurfural .
  • Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan Using 5-(Chloromethyl)Furfural as a Source

    • Application Summary : 5-(Chloromethyl)furfural (CMF) can be used as a source for the continuous hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) . The BHMF can be used as a monomer for plastics including polyurethanes, epoxy resins, and polyesters .
    • Methods of Application : The process involves hydrolyzing the CMF to HMF in an aqueous medium, followed by catalytic hydrogenation into BHMF .
    • Results or Outcomes : The HMF yield of 70 mol% was achieved in continuous operation . The continuous hydrogenation of HMF to BHMF for 100 h was accomplished using the active mesoporous copper–alumina catalyst .
  • Synthesis of the Natural Herbicide δ-Aminolevulinic Acid from Cellulose-Derived 5-(Chloromethyl)Furfural

    • Application Summary : 5-(Chloromethyl)furfural, derived from cellulose, is converted into δ-aminolevulinic acid in three chemical steps . δ-Aminolevulinic acid is a natural product with important agrochemical applications .
    • Methods of Application : The process involves conversion to 5-(azidomethyl)furfural, photooxidation, and catalytic hydrogenation .
    • Results or Outcomes : The overall yield of δ-aminolevulinic acid from 5-(chloromethyl)furfural is 68% .
  • Reactivity and Applications of Cyclopropyl Methyl Bromide

    • Application Summary : While not directly related to “5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole”, cyclopropyl methyl bromide is a reactive compound due to the presence of the strained cyclopropane ring and the bromine atom . It can undergo various chemical reactions, such as nucleophilic substitution .
    • Methods of Application : The specific methods of application would depend on the particular reaction being carried out .
    • Results or Outcomes : Cyclopropyl methyl bromide is primarily used in organic synthesis .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-7-9-6(10-11-7)3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYSRTMJIFDRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole

CAS RN

1506463-66-6
Record name 5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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